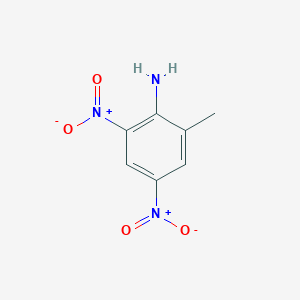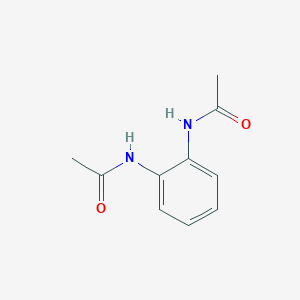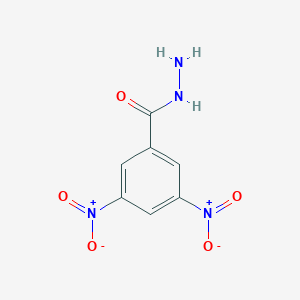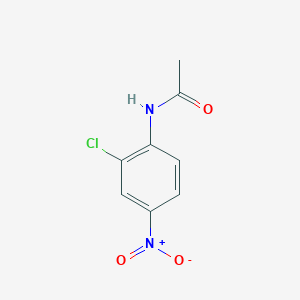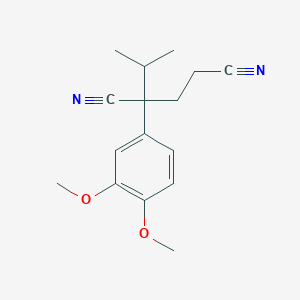
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile (2-DIPPN) is a synthetic organic compound with a wide range of applications in scientific research. It is a liquid at room temperature and has a molecular weight of 224.27 g/mol. 2-DIPPN is a useful building block for the synthesis of a variety of compounds, and has been used in a variety of fields including synthetic organic chemistry, materials science, and biochemistry.
Scientific Research Applications
Organic Synthesis and Catalysis
The compound is utilized in the development of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a reaction that is significant for creating bioactive compounds with potential therapeutic applications .
Pharmaceutical Intermediates
“2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” is employed as an intermediate in the synthesis of muscle relaxants such as papaverine. This application underscores its importance in the pharmaceutical industry, where intermediates play a crucial role in the production of active pharmaceutical ingredients .
Bioactive Compound Synthesis
This chemical serves as a building block in the synthesis of triazole derivatives, which are known for a variety of biological effects. Its structural characteristics facilitate binding with target molecules, making it a valuable component in the creation of new bioactive molecules .
Green Chemistry
The compound is involved in synthetic reactions that have good green metrics, indicating a sustainable approach to chemical synthesis. This aligns with the growing emphasis on environmentally friendly practices in scientific research .
Fungicide, Bactericide, and Herbicide Formulations
Derivatives of “2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile” have been described as efficient components in the formulations of fungicides, bactericides, and herbicides. This highlights its application in agriculture and pest control .
Modified Diterpene Synthesis
The compound is used in the preparation of modified diterpenes like nimbidiol, which relies on a sulfenium ion promoted polyene cyclization. This application is particularly relevant in the field of natural product synthesis and medicinal chemistry .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPHKRGPMBLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545391 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile | |
CAS RN |
102201-30-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)



